2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide
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Overview
Description
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a chemical compound with the molecular formula C18H22N2O It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide typically involves the reaction of naphthalen-1-amine with 2-ethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds.
Scientific Research Applications
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(naphthalen-1-yl)piperidine-2-carboxamide: A closely related compound with similar structural features.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Another compound with a naphthalene moiety, known for its fungicidal properties.
Uniqueness
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Biological Activity
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperidine carboxamides. The structural formula can be represented as follows:
This compound features a piperidine ring, which is known for its versatility in biological activity, and a naphthalene moiety that enhances its lipophilicity and receptor-binding capabilities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It may function as a ligand for specific receptors or enzymes, modulating critical biological pathways. Notably, compounds with similar structures have demonstrated:
- Inhibition of kinases : Compounds containing piperidine scaffolds have shown inhibitory effects on several kinases involved in cancer progression, such as ALK and EGFR .
- Anticancer activity : Structure-activity relationship (SAR) studies indicate that modifications to the naphthalene or piperidine components can enhance cytotoxicity against cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives exhibiting naphthyl and pyridine substitutions have been shown to inhibit human topoisomerase II beta, a crucial enzyme in DNA replication and repair .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
LP-14 | 3.0 | FaDu (hypopharyngeal) |
LP-15 | 4.5 | MCF7 (breast) |
Etoposide | 5.0 | A549 (lung) |
These findings suggest that structural modifications can significantly impact biological efficacy.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that similar piperidine derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
Compound | COX Inhibition (%) | IC50 (µM) |
---|---|---|
Compound A | 85 | 10 |
Compound B | 78 | 15 |
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the naphthalene group significantly enhanced activity against multiple cancer cell lines. The most effective compound was noted for its ability to induce apoptosis in FaDu cells .
- Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to target proteins involved in cancer metabolism, suggesting a mechanism for its observed anticancer effects .
Properties
IUPAC Name |
2-ethyl-N-naphthalen-1-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGNVHDKWAZKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853334-34-6 |
Source
|
Record name | 2-ETHYL-N-(1-NAPHTHYL)-1-PIPERIDINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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